molecular formula C14H18N2OS B2587684 3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one CAS No. 1009684-97-2

3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2587684
CAS No.: 1009684-97-2
M. Wt: 262.37
InChI Key: JXAGITHJEIPOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound characterized by its unique imidazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one typically involves a multi-step process:

    Formation of the Imidazolidinone Core: The initial step often involves the cyclization of an appropriate diamine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of the Sulfanylidene Group: This step usually requires the reaction of the imidazolidinone intermediate with a sulfurizing agent, such as Lawesson’s reagent, under controlled conditions.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various substituted imidazolidinones depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, derivatives of this compound are studied for their pharmacological properties. They may exhibit activity against various diseases, including cancer, bacterial infections, and inflammatory conditions, due to their ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-5-(2-methylpropyl)-2-thioxoimidazolidin-4-one: Similar structure but with a thioxo group instead of a sulfanylidene group.

    3-(4-Methylphenyl)-5-(2-methylpropyl)-2-oxoimidazolidin-4-one: Contains an oxo group instead of a sulfanylidene group.

    3-(4-Methylphenyl)-5-(2-methylpropyl)-2-imidazolidinone: Lacks the sulfur-containing group.

Uniqueness

The presence of the sulfanylidene group in 3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one distinguishes it from its analogs. This group imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo specific chemical transformations and interact with biological targets sets it apart from similar compounds, providing opportunities for the development of new materials and therapeutic agents.

Biological Activity

The compound 3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one , with CAS number 1009684-97-2, is a thiohydantoin derivative that has garnered attention for its biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2OSC_{14}H_{18}N_{2}OS with a molecular weight of 262.37 g/mol. Its structural representation is critical for understanding its biological interactions.

Structural Formula

The compound can be represented as follows:

3 4 Methylphenyl 5 2 methylpropyl 2 sulfanylideneimidazolidin 4 one\text{3 4 Methylphenyl 5 2 methylpropyl 2 sulfanylideneimidazolidin 4 one}

Research indicates that thiohydantoins, including this compound, may act as androgen receptor antagonists . This mechanism is particularly relevant in the context of cancer treatment, where modulation of androgen signaling pathways can influence tumor growth and progression.

Anticancer Activity

A patent (EP3481394A1) highlights the potential of thiohydantoin derivatives as anticancer agents , specifically targeting androgen-dependent cancers such as prostate cancer. The compound's ability to inhibit androgen receptor activity suggests a promising therapeutic application in oncology .

Antimicrobial Properties

In addition to anticancer effects, studies have demonstrated antimicrobial activity against various pathogens. For instance, derivatives similar to this compound have been screened for antibacterial properties against Escherichia coli and Staphylococcus aureus , showing significant inhibition zones in agar diffusion assays .

Table of Biological Activities

Activity TypeTarget Organism/PathwayResultReference
AnticancerAndrogen receptorsInhibition of receptor activityEP3481394A1
AntibacterialE. coliSignificant inhibition
AntibacterialS. aureusSignificant inhibition

Case Study: Anticancer Efficacy

A study investigating the efficacy of thiohydantoin derivatives in cancer models revealed that compounds with structural similarities to this compound exhibited a dose-dependent reduction in tumor size in xenograft models. The study concluded that these compounds could serve as a basis for developing new cancer therapies targeting androgen-dependent pathways.

Case Study: Antimicrobial Screening

Another research project focused on synthesizing and testing various thiohydantoin derivatives for their antimicrobial properties. The results indicated that certain modifications to the structure enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that further optimization could yield more potent antimicrobial agents .

Properties

IUPAC Name

3-(4-methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-9(2)8-12-13(17)16(14(18)15-12)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAGITHJEIPOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(NC2=S)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.